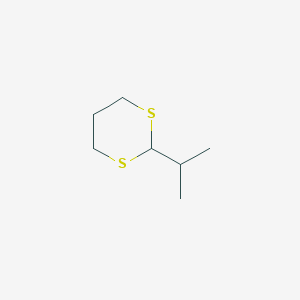

2-Isopropyl-1,3-dithiane

Description

Properties

Molecular Formula |

C7H14S2 |

|---|---|

Molecular Weight |

162.3 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dithiane |

InChI |

InChI=1S/C7H14S2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

LONSOADHAKERFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1SCCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Isopropyl-1,3-dithiane: Technical Guide to Synthesis and Applications

The following technical guide details the chemical properties, synthesis, and applications of 2-Isopropyl-1,3-dithiane, with a specific focus on its role as a Corey-Seebach reagent in drug discovery.

Systematic Name: 2-(1-Methylethyl)-1,3-dithiane Molecular Formula: C₇H₁₄S₂ Molecular Weight: 162.32 g/mol Primary Application: Umpolung Reagent (Acyl Anion Equivalent)

Chemical Identity & Physical Properties[1][2][3][4][5][6]

2-Isopropyl-1,3-dithiane is a cyclic thioacetal derived from isobutyraldehyde. Unlike its linear counterparts, the six-membered dithiane ring provides exceptional stability toward acids and bases, making it a pivotal intermediate in the synthesis of complex branched ketones and aldehydes via the Corey-Seebach reaction .

Note on CAS Number: While the propyl isomer (2-propyl-1,3-dithiane) is frequently indexed (CAS 42196-80-5) and the 5-membered dithiolane analog is common (CAS 26733-24-4), the specific 2-isopropyl-1,3-dithiane is often synthesized in situ or as a non-commercial intermediate. Researchers should verify structure identity via NMR rather than relying solely on CAS registry searches for this specific derivative.

Physicochemical Data Table

| Property | Value | Source/Notes |

| Boiling Point | 94–98 °C at 9 mmHg | US Patent 6,818,787 [1] |

| Appearance | Colorless to pale yellow oil | Experimental observation |

| Density | ~1.0–1.1 g/cm³ (Predicted) | Consistent with dithiane class |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Et₂O | Insoluble in water |

| Odor | Characteristic sulfide stench | Requires fume hood |

| Stability | Stable to aqueous base and nucleophiles | Labile to strong oxidants/Hg(II) |

Synthesis Protocol: Lewis Acid-Catalyzed Thioacetalization

The most robust method for synthesizing 2-isopropyl-1,3-dithiane involves the condensation of isobutyraldehyde with 1,3-propanedithiol, catalyzed by Boron Trifluoride Diethyl Etherate (BF₃·OEt₂).

Mechanistic Pathway

The reaction proceeds via an oxocarbenium ion intermediate, trapped by the dithiol to close the six-membered ring.

Figure 1: Acid-catalyzed condensation mechanism for dithiane formation.

Step-by-Step Experimental Protocol

Safety Warning: 1,3-Propanedithiol has an intense, repulsive stench. All operations must be performed in a well-ventilated fume hood. Glassware should be bleached immediately after use.

-

Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon or Nitrogen.

-

Reagents :

-

Isobutyraldehyde (100 mmol, 9.1 mL)

-

1,3-Propanedithiol (100 mmol, 10.0 mL)

-

Dichloromethane (DCM, anhydrous, 100 mL)

-

BF₃·OEt₂ (50 mmol, 6.4 mL)

-

-

Procedure :

-

Dissolve isobutyraldehyde and 1,3-propanedithiol in DCM and cool to 0°C in an ice bath.

-

Add BF₃·OEt₂ dropwise over 15 minutes. (Exothermic reaction).

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) and stir for an additional 30 minutes.

-

-

Workup :

-

Wash the reaction mixture with 5% NaHCO₃ (2 × 50 mL) to neutralize acid.

-

Wash with Brine (1 × 50 mL).

-

Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Distillation under reduced pressure (approx. 95°C @ 9 mmHg) or flash chromatography (10% EtOAc/Hexanes) yields the pure product [1].

Applications: The Corey-Seebach Reaction (Umpolung)

2-Isopropyl-1,3-dithiane serves as a "masked" acyl anion. The proton at the C2 position (between the sulfur atoms) is acidic (pKa ~31), allowing deprotonation by strong bases like n-Butyllithium (n-BuLi).

Reaction Logic[8]

-

Deprotonation : n-BuLi removes the C2 proton, creating a lithio-dithiane species.

-

Alkylation : This nucleophile attacks alkyl halides or epoxides.

-

Hydrolysis : Removal of the dithiane group unmasks the carbonyl, yielding a ketone.

Experimental Workflow: Synthesis of Branched Ketones

Figure 2: The Corey-Seebach Umpolung workflow for converting aldehydes to ketones.

Critical Causality in Protocol Design

-

Temperature Control (-78°C) : Essential during lithiation to prevent decomposition of the lithio-dithiane species via elimination or fragmentation.

-

Solvent Choice (THF) : Tetrahydrofuran coordinates with the Lithium cation, stabilizing the ion pair and enhancing the nucleophilicity of the dithiane carbanion.

-

Hydrolysis Method : Traditional methods use HgCl₂ (toxic). Modern alternatives include N-Bromosuccinimide (NBS) in aqueous acetone or Iodine/DMSO , which are milder and environmentally superior [2].

Safety & Handling

Stench Management

-

Primary Hazard : Thioacetals and their precursors (dithiols) possess a low odor threshold and can cause nausea.

-

Neutralization : Keep a "quench bath" of 10% Sodium Hypochlorite (Bleach) ready. All glassware and syringes must be soaked in bleach for 24 hours before washing to oxidize sulfur residues into odorless sulfonates.

Chemical Hazards[9][10]

-

Flammability : Flash point is expected to be moderate (<100°C). Ground all equipment to prevent static discharge.[1][2]

-

Toxicity : While specific toxicology for the isopropyl derivative is limited, treat as an irritant and potential sensitizer. Avoid inhalation.

References

-

Gallop, M. A. (2004). Prodrugs of GABA analogs, compositions and uses thereof. U.S. Patent No. 6,818,787. Washington, DC: U.S. Patent and Trademark Office.

-

Corey, E. J., & Seebach, D. (1988). Synthesis of 1,3-Dithiane. Organic Syntheses, Coll. Vol. 6, p.556.

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

-

PubChem Database . 1,3-Propanedithiol (Precursor Data). National Center for Biotechnology Information.

Sources

Structure and molecular weight of 2-isopropyl-1,3-dithiane

The following technical guide provides an in-depth analysis of 2-isopropyl-1,3-dithiane , focusing on its structural dynamics, synthesis, and utility in modern organic chemistry and drug development.

Structural Dynamics, Synthesis, and Synthetic Utility in Drug Development

Executive Summary

2-Isopropyl-1,3-dithiane is a cyclic thioacetal derivative serving as a critical intermediate in organic synthesis. It functions primarily as a masked isobutyraldehyde and a nucleophilic acyl equivalent (acyl anion equivalent) via the Corey-Seebach Umpolung methodology.

For researchers in drug development, this molecule offers a strategic pathway to construct complex carbon frameworks containing isopropyl ketone moieties, bypassing the polarity limitations of classical carbonyl chemistry. This guide details its physicochemical profile, conformational analysis, and validated synthetic protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a six-membered 1,3-dithiane ring substituted at the 2-position with an isopropyl group.

| Property | Data |

| IUPAC Name | 2-(Propan-2-yl)-1,3-dithiane |

| Molecular Formula | |

| Molecular Weight | 162.32 g/mol |

| CAS Number | Note: Often prepared in situ; derived from Isobutyraldehyde (78-84-2) + 1,3-Propanedithiol (109-80-8) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 94–98 °C at 9 mmHg [1] |

| Density | Approx.[1][2][3][4][5][6][7][8][9][10] 1.05 g/mL (estimated based on homologs) |

| Solubility | Soluble in organic solvents ( |

| Organoleptics | Characteristic sulfurous, onion-like, or savory odor (typical of dithianes) |

Structural Dynamics & Conformational Analysis

The 1,3-dithiane ring adopts a chair conformation similar to cyclohexane. However, the

Equatorial Preference

In 2-isopropyl-1,3-dithiane, the bulky isopropyl group at the C2 position exhibits a strong thermodynamic preference for the equatorial orientation.

-

Axial Orientation: Suffers from 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

-

Equatorial Orientation: Minimizes steric strain. The "anomeric effect" (often relevant in 1,3-dioxanes) is less pronounced in dithianes due to the lower electronegativity of sulfur compared to oxygen, reinforcing the steric dominance of the equatorial conformer.

Visualization: Conformational Logic

The following diagram illustrates the structural logic and the preferred conformation.

Figure 1: Conformational preference of 2-isopropyl-1,3-dithiane driven by steric minimization.

Synthesis Protocol (Corey-Seebach Protection)

The synthesis involves the Lewis acid-catalyzed condensation of isobutyraldehyde with 1,3-propanedithiol. This reaction is robust and typically proceeds with high yields (>80%).

Materials

-

Substrate: Isobutyraldehyde (1.0 equiv)

-

Reagent: 1,3-Propanedithiol (1.05 equiv)

-

Catalyst: Boron Trifluoride Etherate (

) or p-Toluenesulfonic acid (PTSA) -

Solvent: Chloroform (

) or Dichloromethane (

Step-by-Step Methodology

-

Preparation: Dissolve isobutyraldehyde (e.g., 100 mmol) and 1,3-propanedithiol (105 mmol) in anhydrous

(100 mL) under an inert atmosphere ( -

Catalysis: Cool the mixture to 0°C. Add

(0.1–0.5 equiv) dropwise.-

Note: The reaction is exothermic; control addition rate to maintain temperature.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC (disappearance of aldehyde).

-

Work-up: Quench with 10% aqueous NaOH or saturated

. Wash the organic layer with water and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue by vacuum distillation (bp 94–98 °C at 9 mmHg) [1].

Figure 2: Synthetic workflow for the preparation of 2-isopropyl-1,3-dithiane.[6]

Reactivity Profile: The Umpolung Strategy

The defining feature of 2-isopropyl-1,3-dithiane is its ability to reverse the polarity of the carbonyl carbon (Umpolung).

Mechanism

The proton at C2 is relatively acidic (

Experimental Workflow for Alkylation

-

Lithiation: Dissolve 2-isopropyl-1,3-dithiane in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1–2 hours to form the lithiated species (nucleophile).

-

Electrophile Addition: Add the electrophile (e.g., alkyl halide, epoxide, ketone).

-

Deprotection: Hydrolyze the dithiane moiety (using

or oxidative methods like NBS) to release the ketone.

Figure 3: Umpolung reactivity pathway transforming the dithiane into a nucleophilic acyl equivalent.

Analytical Characterization

Validating the structure requires analysis of the

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| C2-H | 3.50 – 4.00 | Doublet (d) | Characteristic shift for dithiane C2-H; doublet due to coupling with the single methine proton of the isopropyl group ( |

| Ring | 2.60 – 2.90 | Multiplet | Protons adjacent to sulfur atoms. |

| Ring | 1.80 – 2.10 | Multiplet | Protons in the "back" of the chair. |

| Isopropyl CH | 1.90 – 2.20 | Multiplet | Methine proton of the isopropyl group. |

| Isopropyl | 1.00 – 1.10 | Doublet (d) | Methyl groups coupled to the methine proton. |

Note: Chemical shifts may vary slightly (

Safety and Handling

-

Stench: Like most low-molecular-weight organosulfur compounds, 1,3-propanedithiol and the resulting dithiane possess strong, disagreeable odors. All manipulations must be performed in a well-ventilated fume hood .

-

Bleach Quench: Glassware and spills should be treated with dilute bleach (sodium hypochlorite) to oxidize sulfur residues and neutralize odors before removal from the hood.

-

Toxicity: Standard precautions for irritants apply. Avoid inhalation and skin contact.

References

-

Icipe.org. Attempts on the Synthesis of the Pheromone Component Lineatin. (Cites preparation of 2-Isopropyl-1,3-dithiane, b.p. 94-98°C/9 mmHg). Link

-

Organic Syntheses. 1,3-Dithiane. Coll. Vol. 6, p. 316 (1988); Vol. 50, p. 72 (1970). (General protocol for dithiane synthesis). Link

-

BenchChem. Application Notes and Protocols for the Formation of 1,3-Dithianes. (Detailed mechanistic insights). Link

- Corey, E. J., & Seebach, D.Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077.

Sources

- 1. gras25 [leffingwell.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. thehive.icipe.org [thehive.icipe.org]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Dual Nature of 2-Isopropyl-1,3-Dithiane: Masking and Umpolung of Isobutyraldehyde

Executive Summary

To answer the core question directly: Yes, 2-isopropyl-1,3-dithiane is the masked (thioacetal-protected) form of isobutyraldehyde.

In advanced synthetic organic chemistry, reacting isobutyraldehyde with 1,3-propanedithiol yields 2-isopropyl-1,3-dithiane[1]. However, viewing this molecule merely as a "protected aldehyde" drastically understates its utility. By masking the carbonyl group as a dithiane, researchers unlock the Corey-Seebach umpolung (polarity inversion) strategy . The normally electrophilic carbonyl carbon of isobutyraldehyde is transformed into a highly nucleophilic acyl anion equivalent, enabling complex C–C bond formations that would otherwise be synthetically impossible[2].

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, validation, and downstream application of 2-isopropyl-1,3-dithiane.

Mechanistic Grounding: The Umpolung Logic

In its native state, the carbonyl carbon of isobutyraldehyde is electrophilic (

By converting the aldehyde into 2-isopropyl-1,3-dithiane, the electronic nature of the carbon atom is fundamentally altered. The two highly polarizable sulfur atoms stabilize the adjacent carbon. When treated with a strong base (like n-butyllithium), the C2 proton is abstracted, generating a carbanion. This turns the formerly electrophilic carbon into a nucleophile, ready to attack alkyl halides, epoxides, or other electrophiles[2].

Fig 1. Logical flow of the Corey-Seebach umpolung strategy for isobutyraldehyde.

Experimental Methodology: Masking Isobutyraldehyde

The synthesis of 2-isopropyl-1,3-dithiane relies on Lewis acid-catalyzed thioacetalization. The following protocol is designed as a self-validating system to ensure high yield and purity[1][3].

Step-by-Step Protocol: Thioacetalization

-

Preparation: To a flame-dried flask under inert atmosphere (Argon/N

), add isobutyraldehyde (1.0 equiv, e.g., 100 mmol) and 1,3-propanedithiol (1.0 - 1.02 equiv) in anhydrous dichloromethane (DCM)[1][3].-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the Lewis acid. 1,3-propanedithiol is used because the resulting 6-membered dithiane ring is thermodynamically highly stable.

-

-

Thermal Control: Cool the mixture to 0 °C using an ice bath.

-

Causality: The subsequent addition of the Lewis acid is highly exothermic. Controlling the temperature prevents the polymerization or self-aldol condensation of the isobutyraldehyde.

-

-

Lewis Acid Activation: Dropwise add Boron trifluoride diethyl etherate (

) (0.5 to 4.0 equiv depending on desired kinetic rate)[1][3].-

Causality: The

acts as a Lewis acid, coordinating to the lone pairs of the carbonyl oxygen. This drastically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the thiol groups.

-

-

Propagation: Stir at 0 °C for 30 minutes to 2 hours, then allow it to warm to room temperature for up to 20 hours[1][3].

-

Quenching & Workup: Wash the reaction mixture with brine, followed by 5% aqueous

, and brine again[1].-

Causality: The

neutralizes the

-

-

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via vacuum distillation or flash column chromatography (95:5 Petroleum ether/diethyl ether)[3][4].

Fig 2. Step-by-step synthetic workflow for the masking of isobutyraldehyde.

Quantitative Validation & Data Presentation

To ensure the integrity of the masking process, researchers must validate the product. The disappearance of the highly deshielded aldehyde proton (

| Property | Value | Diagnostic Significance |

| Boiling Point | 94–98 °C at 9 mmHg | Useful for large-scale purification via vacuum distillation[4]. |

| Typical Yield | 67% – 96% | Highly efficient conversion dependent on Lewis acid strength and reaction time[3][5]. |

| Critical Validation: Confirms the formation of the thioacetal methine. The doublet splitting is caused by coupling with the adjacent isopropyl methine proton[5][6]. | ||

| Confirms the incorporation of the 1,3-propanedithiol backbone[5][6]. | ||

| Confirms the retention of the intact isobutyryl moiety[3]. |

Downstream Applications: Lithiation and Unmasking

Once isolated, 2-isopropyl-1,3-dithiane is remarkably stable to both aqueous acids and bases, making it an excellent protecting group. However, its true value lies in its downstream reactivity.

Lithiation (The Umpolung Activation)

To utilize the masked isobutyraldehyde as a nucleophile, it must be lithiated.

-

Protocol: The dithiane is dissolved in anhydrous THF and cooled to strictly -30 °C to -78 °C. n-Butyllithium (1.0 equiv) is added dropwise[2].

-

Causality: The low temperature is critical. Lithiated dithianes are highly reactive; elevated temperatures can lead to unwanted side reactions, including ring-opening or solvent attack. The resulting 2-lithio-2-isopropyl-1,3-dithiane can then be trapped with electrophiles (e.g., epoxides, alkyl halides, or other carbonyls) to form complex carbon frameworks[2].

Deprotection (Unmasking the Carbonyl)

Because dithianes are highly stable, unmasking them requires specific thiophilic activation [2][7].

-

Protocol: Dissolve the alkylated dithiane in a polar solvent mixture containing water (e.g.,

). Add a thiophilic metal salt, typically Mercury(II) chloride ( -

Causality: Soft Lewis acids like

or

By following this lifecycle—masking, umpolung alkylation, and thiophilic unmasking—drug development professionals and synthetic chemists can seamlessly introduce isobutyryl groups into complex molecular architectures.

References

- US7560483B2 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof Source: Google Patents URL

- Source: The Hive (icipe.org)

- Source: RSC (Royal Society of Chemistry)

- Synthesis, Conformation, and Biological Activities of a Des-A-Ring Analog of 18-Deoxy-Aplog-1 Source: Kagawa University URL

- Fluoroénolates Masqués : Synthèse d'Aldols Mono- et Difluorés Source: ENSCM URL

- The Total Synthesis of Analogues of Withanolide F Source: White Rose eTheses Online URL

- Supporting Information - Visible-Light-Promoted Dithioacetalization NMR Data Source: AWS / Literature Supplement URL

Sources

- 1. US7560483B2 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. theses.enscm.fr [theses.enscm.fr]

- 4. thehive.icipe.org [thehive.icipe.org]

- 5. rsc.org [rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]

Thermodynamic Stability of 2-Substituted 1,3-Dithianes: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-substituted 1,3-dithianes, designed for researchers in organic synthesis and medicinal chemistry.

Part 1: The Thermodynamic Landscape

The 1,3-dithiane ring is a cornerstone of organic synthesis, primarily due to its role as an acyl anion equivalent (Umpolung). However, understanding its conformational behavior is critical for stereochemical control in complex molecule synthesis.[1] While often compared to cyclohexane, the 1,3-dithiane ring exhibits distinct thermodynamic properties driven by the presence of sulfur heteroatoms.

Structural Geometry vs. Cyclohexane

The replacement of methylene groups with sulfur atoms at positions 1 and 3 introduces significant geometric changes:

-

Bond Lengths: The C–S bond length is approximately 1.81 Å , significantly longer than the C–C bond (1.54 Å) in cyclohexane.[1]

-

Ring Puckering: The 1,3-dithiane chair is more "puckered" in the

region but flatter in the -

Lack of Syn-Axial Hydrogens: There are no axial hydrogens at positions 1 and 3.[1] The primary 1,3-diaxial interactions for a substituent at C2 occur with the axial hydrogens at C4 and C6 .[2][3]

Conformational Free Energies (A-Values)

A common misconception is that the longer C–S bonds simply reduce steric crowding. In reality, the thermodynamic preference for the equatorial position (A-value) varies non-linearly compared to cyclohexane.

Table 1: Comparative A-Values (kcal/mol at 300 K)

| Substituent (at C2) | Cyclohexane A-Value | 1,3-Dithiane A-Value | Trend Analysis |

| Methyl | 1.74 | 1.77 | Similar: The longer C–S bond moves the group away, but the specific trajectory of the C4/C6 axial hydrogens maintains the steric penalty. |

| Ethyl | 1.79 | 1.54 | Lower: Rotational freedom allows the ethyl group to minimize interaction more effectively in the dithiane system.[1] |

| Isopropyl | 2.21 | 1.95 | Lower: Reduced steric clash due to ring geometry.[1] |

| tert-Butyl | > 4.9 | 2.72 | Drastically Lower: The "locking" ability of a t-butyl group is significantly compromised.[1] A t-butyl group can occupy the axial position in 1,3-dithiane without the prohibitive energy cost seen in cyclohexane. |

Key Insight for Researchers: Do not assume a 2-tert-butyl group rigidly locks the 1,3-dithiane ring. At higher temperatures or under specific reaction conditions, the axial conformer contributes significantly to the population, potentially affecting stereoselectivity.

The Anomeric Effect at C2

For electronegative substituents (e.g., alkoxy, halo) at C2, the anomeric effect opposes steric bulk, favoring the axial conformation.[1]

-

Mechanism: Stabilizing hyperconjugation between the sulfur lone pair (

) and the antibonding orbital of the C2 substituent ( -

Observation: 2-Alkoxy-1,3-dithianes often exist predominantly in the axial conformation, contrary to steric predictions.

Part 2: The 2-Lithio-1,3-Dithiane Anomaly

The most critical species for synthetic applications is the metallated dithiane. Unlike the anomeric effect observed with electronegative groups, the lithiated species exhibits a strong equatorial preference .

Conformational Preference

Mechanistic Origin

The equatorial preference is electronic, not just steric.[1]

-

Negative Hyperconjugation: The C–Li bond is highly polarized (essentially ionic).[1] The equatorial orientation allows for optimal overlap between the carbon lone pair orbital (

) and the antibonding orbitals of the adjacent C–S bonds ( -

Charge Stabilization: This orbital interaction delocalizes the carbanionic charge density into the sulfur atoms.[1]

-

Implication: In Corey-Seebach reactions, the incoming electrophile typically attacks from the axial direction (trajectory anti-parallel to the C-Li bond), but the rapid equilibration of the lithium species often masks this kinetic preference.

Caption: Mechanistic flow showing how electronic orbital overlap dictates the equatorial preference of the 2-lithio species, influencing the stereochemical outcome of alkylation.

Part 3: Experimental Protocol for Stability Determination

To determine the thermodynamic stability (

Principle

Acid-catalyzed equilibration allows the interconversion of cis and trans isomers (typically in 2,4- or 2,5-disubstituted systems) to reach a thermodynamic ratio.

Step-by-Step Equilibration Workflow

Materials:

-

Substrate: Pure cis- or trans-2-substituted-1,3-dithiane (or a mixture).

-

Solvent:

or Toluene- -

Catalyst:

(Lewis Acid) or -

Standard: 1,3,5-Trimethoxybenzene (internal standard for integration).[1]

Protocol:

-

Preparation: Dissolve 0.1 mmol of the dithiane substrate in 0.6 mL of NMR solvent.

-

Initial Scan: Acquire a quantitative

NMR spectrum ( -

Catalysis: Add 5-10 mol% of

via microsyringe. Cap the tube under -

Incubation:

-

Heat the sample to 60-80°C in an oil bath or NMR probe.

-

Monitor at intervals (e.g., 2h, 6h, 24h) until the ratio of isomers remains constant.

-

-

Analysis:

Caption: Workflow for the acid-catalyzed thermodynamic equilibration of 1,3-dithiane isomers to determine conformational free energy differences.

References

-

Eliel, E. L.; Hutchins, R. O. "Conformational Analysis.[1] XVIII. 1,3-Dithianes.[1][4][5][6][7] Conformational Preferences of Alkyl Substituents and the Chair-Boat Energy." Journal of the American Chemical Society, 1969 , 91, 2703–2715.[1] Link

-

Cuevas, G.; Juaristi, E. "A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C-Li Bond." Journal of the American Chemical Society, 1997 , 119, 7545–7550.[1] Link

-

Juaristi, E. "The Anomeric Effect in 1,3-Dithianes."[1] Accounts of Chemical Research, 1989 , 22, 357.[1]

-

Seebach, D. "Methods of Reactivity Umpolung."[1] Angewandte Chemie International Edition, 1979 , 18, 239–258.[1] Link

-

Smith, A. B., III; Adams, C. M. "Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis."[1] Accounts of Chemical Research, 2004 , 37, 365–377.[1] Link

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. (PDF) A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis [academia.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

Technical Deep Dive: Conformational Analysis of the 2-Isopropyl-1,3-Dithiane Ring

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It synthesizes structural organic chemistry, stereoelectronics, and practical laboratory protocols.

Content Type: Advanced Technical Guide Subject: Stereochemistry, Spectroscopic Analysis, and Reactivity Profiles Audience: Senior Scientists, Medicinal Chemists, Process Development Engineers

Executive Summary: The "Anchor" Effect

The 2-isopropyl-1,3-dithiane ring represents a canonical system in conformational analysis, serving two distinct roles in modern organic synthesis:

-

The Conformational Lock: The isopropyl group at the C2 position acts as a thermodynamic anchor, freezing the ring inversion and allowing for the precise study of axial/equatorial preferences at other ring positions (C4, C5).

-

The Acyl Anion Equivalent: As a masked carbonyl (via the Corey-Seebach reaction), understanding its lithiation stereochemistry is critical for controlling diastereoselectivity in drug synthesis.

This guide deconstructs the structural parameters, thermodynamic preferences, and reactivity profiles of this system, supported by validated experimental protocols.

Structural Architecture: Dithiane vs. Cyclohexane[1][2]

To understand the 2-isopropyl-1,3-dithiane system, one must first quantify how the replacement of methylene groups with sulfur alters the cyclohexane chair.

Geometric Distortions

The introduction of sulfur (S) at positions 1 and 3 creates a "flattened" chair conformation compared to cyclohexane. This is driven by the significant difference in bond lengths and van der Waals radii.

| Parameter | Cyclohexane (C-C) | 1,3-Dithiane (C-S) | Impact on Conformation |

| Bond Length | 1.54 Å | 1.82 Å | Reduces 1,3-diaxial interactions by pushing axial substituents outward.[1] |

| Bond Angle | 109.5° (Tetrahedral) | 99° (C-S-C) | Increases ring puckering at the sulfur end; flattens the C4-C5-C6 region.[1] |

| Van der Waals Radius | 1.70 Å (Carbon) | 1.80 Å (Sulfur) | Sulfur is "softer" and more polarizable, affecting solvation shells.[1] |

The "Holding" Bias (Thermodynamics)

In 2-isopropyl-1,3-dithiane, the isopropyl group has a profound preference for the equatorial position.

-

Steric Dominance: While the longer C-S bonds might suggest reduced steric crowding, the syn-axial interaction between an axial C2-isopropyl group and the axial hydrogens at C4 and C6 is still thermodynamically prohibitive.

-

The A-Value: The conformational free energy difference (

) for an isopropyl group in 1,3-dithiane is estimated to be >2.5 kcal/mol . This is effectively a "lock," ensuring that >98% of the molecules exist in the equatorial conformation at room temperature.

Stereoelectronic Effects & Reactivity[1][3][4]

The physical conformation dictates the chemical reactivity, particularly during lithiation (metallation).

The Anomeric Effect vs. Sterics

At the C2 position, two opposing forces are often at play:

-

Steric Effect: Favors Equatorial (Alkyl groups).[1]

-

Anomeric Effect: Favors Axial (Electronegative groups, due to

overlap).[1]

For 2-isopropyl-1,3-dithiane , the steric bulk of the isopropyl group overrides any minor electronic effects, forcing the substituent equatorial. However, this sets the stage for the stereochemistry of the remaining proton at C2.

Lithiation Stereochemistry (The Reactive Species)

When 2-isopropyl-1,3-dithiane is treated with n-BuLi, the removal of the C2 proton is stereoselective.

-

The Substrate: The isopropyl is equatorial.[2][3] The proton is axial .[4]

-

The Deprotonation: Kinetic deprotonation removes the equatorial proton (if available) or axial? In dithianes, the equatorial proton is kinetically more acidic due to complex-induced proximity effects (CIPE), but the axial carbanion (lone pair axial) is thermodynamically more stable due to overlap with the

orbital. -

The Resulting Species: In 2-isopropyl-1,3-dithiane, the H is axial.[5][6] Deprotonation yields a species where the Lithium atom usually sits equatorial (in the solid state and non-polar solvents) to minimize 1,3-diaxial solvent clashes, while the carbanion lone pair occupies the axial position to maximize orbital stabilization.

Experimental Protocols

Protocol: Low-Temperature NMR Analysis

To experimentally verify the conformation (and "freeze" the ring flip if using a non-locked analog), use the following protocol.

Objective: Determine the axial/equatorial ratio via integration of separate conformer signals or coupling constants (

-

Sample Preparation:

-

Dissolve 15-20 mg of 2-isopropyl-1,3-dithiane in 0.6 mL of CD₂Cl₂ (Deuterated Methylene Chloride) or a mixture of CS₂/CD₂Cl₂ (to lower freezing point).

-

Note: Do not use CDCl₃ if going below -60°C, as viscosity increases and phase separation may occur.[1]

-

-

Instrument Setup:

-

Use a high-field NMR (500 MHz or higher).[1]

-

Calibrate the temperature unit using a methanol standard (for low temp).

-

-

Variable Temperature (VT) Experiment:

-

Acquire a reference spectrum at 25°C.[1]

-

Cool the probe to -90°C in 10°C decrements.

-

At -90°C, ring inversion is slow on the NMR timescale.

-

-

Data Analysis:

-

H2 Signal: Look for the doublet (due to coupling with isopropyl CH) at

ppm.[1] -

Coupling Constants: The H2 proton is axial.[1] It should show a small coupling to the isopropyl CH, but if the ring were flipping, you would see an averaged signal.

-

C4/C6 Protons: Look for distinct axial and equatorial signals.[1][6]

and

-

Protocol: Synthesis of 2-Isopropyl-1,3-Dithiane

Reaction Type: Lewis-Acid Catalyzed Thioacetalization.[1]

-

Reagents: Isobutyraldehyde (1.0 eq), 1,3-Propanedithiol (1.1 eq),

(0.1 eq), Chloroform (Solvent).[1] -

Procedure:

-

Workup:

-

Purification:

Computational Analysis Workflow

For researchers wishing to model this system using DFT (Density Functional Theory), the following workflow ensures accuracy.

Key Computational Considerations:

-

Basis Set: Sulfur requires polarization functions.[1] Use at least 6-31G(d,p) or def2-TZVP .[1]

-

Dispersion: Standard B3LYP fails to capture weak S-C-H dispersion interactions.[1] Use B3LYP-D3 or wB97X-D .[1]

-

Solvation: Use a CPCM or SMD model (Solvent = CH2Cl2) to mimic NMR conditions.[1]

References

-

Seebach, D., & Corey, E. J. (1975). "Generation and synthetic applications of 2-lithio-1,3-dithianes." Journal of Organic Chemistry.

-

Eliel, E. L., & Hutchins, R. O. (1969). "Conformational Analysis. The Conformational Preference of the Isopropyl Group in 1,3-Dithiane." Journal of the American Chemical Society.

-

Juaristi, E., & Cuevas, G. (1992). "The Anomeric Effect in 1,3-Dithianes." Tetrahedron.

-

Reich, H. J. (2018).[1] "WinDNMR: Dynamic NMR Simulations & Data."[1] University of Wisconsin-Madison.[1][7]

-

Wiberg, K. B., & Bailey, W. F. (2000). "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, and 1,3-Dithiane." Journal of Organic Chemistry.

Sources

- 1. 1,3-Dithiane | C4H8S2 | CID 10451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Solvent Systems for 2-Isopropyl-1,3-Dithiane in Umpolung Synthesis

Part 1: Executive Summary & Physicochemical Profile[1]

In the context of nucleophilic acylation (Umpolung), 2-isopropyl-1,3-dithiane serves as a critical "masked" isobutyryl anion equivalent. While the parent 1,3-dithiane is a crystalline solid (mp 54°C), the introduction of the isopropyl group at the C2 position typically lowers the melting point, resulting in a compound that exists as a viscous oil or low-melting solid at room temperature.

For researchers, the "solubility" of this compound is rarely the bottleneck during storage or transfer; it is highly lipophilic and miscible with standard organic solvents (DCM, Toluene, Ethyl Acetate). The critical solubility parameter dictates the success of the reaction during the lithiation step at cryogenic temperatures (-78°C).

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Protocol |

| Physical State | Viscous Oil / Low-melting Solid | Volumetric transfer preferred over gravimetric if liquid. |

| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic; insoluble in water. |

| pKa (C2-H) | ~31 (in DMSO/THF) | Requires strong bases (n-BuLi, t-BuLi) for deprotonation. |

| Solubility (RT) | >100 mg/mL in THF, Et₂O, DCM | Excellent solubility in carrier solvents. |

| Solubility (-78°C) | Critical Threshold | The lithio-species may aggregate or precipitate in non-polar media. |

Part 2: Solvent Compatibility Analysis (THF vs. Ether)

The choice between Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) is not merely about dissolving the starting material; it is about solvating the lithium counter-ion to control reactivity and aggregation state.

Tetrahydrofuran (THF): The Gold Standard

THF is the superior solvent for the generation of 2-lithio-2-isopropyl-1,3-dithiane.

-

Mechanism of Action: THF is a strong Lewis base with an accessible oxygen lone pair. It coordinates effectively to the lithium cation (Li⁺) of the n-butyllithium reagent.

-

De-aggregation: Commercial n-BuLi exists as hexamers in hexane. THF breaks these aggregates into dimers or monomers, increasing the basicity of the butyl anion and ensuring rapid deprotonation of the dithiane C2 proton.

-

Solubility of the Anion: The resulting lithiated dithiane species is an ion pair. THF stabilizes this charge separation, keeping the intermediate in solution even at -78°C.

Diethyl Ether (Et₂O): The Specialized Alternative

Ether is less polar and sterically more hindered than THF, making it a weaker Lewis base.

-

When to use: Use Et₂O if your electrophile (added in step 2) is extremely sensitive to Lewis basic solvents or if you observe side-reactions (decomposition) in THF.

-

The Risk: In pure ether, n-BuLi remains highly aggregated. The deprotonation of 2-isopropyl-1,3-dithiane will be significantly slower. Furthermore, the lithiated intermediate is less soluble in ether and may precipitate as a suspension at -78°C. Heterogeneous lithiation leads to lower yields.

Solvent Decision Tree (Graphviz)

Caption: Decision matrix for solvent selection. THF is preferred for solubility and kinetic reasons; Ether requires additives (TMEDA) to match THF's performance.

Part 3: Experimental Protocol (Corey-Seebach Lithiation)

This protocol is designed to maximize the solubility of the lithiated intermediate and prevent "crashing out" at cryogenic temperatures.

Safety Note: n-Butyllithium is pyrophoric. 1,3-dithianes are malodorous; use a bleach trap for waste.

Reagents

-

Substrate: 2-isopropyl-1,3-dithiane (10 mmol, ~1.9 g)

-

Solvent: Anhydrous THF (Distilled from Na/Benzophenone or from SPS).

-

Base: n-Butyllithium (2.5 M in Hexanes).[1]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow

-

System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).

-

Solvation: Syringe 2-isopropyl-1,3-dithiane (10 mmol) into the flask. Add 30 mL of anhydrous THF .

-

Scientist's Note: We use a concentration of ~0.3 M. If you go more concentrated (>0.5 M), the lithiated species may precipitate at -78°C.

-

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Deprotonation (The Critical Step): Dropwise add n-BuLi (10.5 mmol, 4.2 mL) over 10 minutes.

-

Observation: The solution should remain clear or turn slightly yellow. If it turns cloudy, the lithio-species is aggregating. Remedy: Warm briefly to -40°C to redissolve, then cool back to -78°C.

-

-

Equilibration: Stir at -78°C for 1 hour. (Note: The C2 proton is sterically hindered by the isopropyl group; adequate time is required for complete lithiation).

-

Electrophile Trapping: Add the electrophile (e.g., alkyl halide or aldehyde) dissolved in minimal THF.

-

Quench: Pour into saturated aqueous NH₄Cl.

Reaction Mechanism & Workflow (Graphviz)

Caption: Workflow for the generation and trapping of the 2-isopropyl-1,3-dithiane anion.

Part 4: Troubleshooting & Solubility Anomalies

Precipitation at -78°C

If you observe a white precipitate upon adding n-BuLi:

-

Cause: The lithiated dithiane is aggregating. This is common if the THF is too cold initially or if the concentration is too high.

-

Solution: Allow the reaction to warm to -20°C for 30 minutes. The precipitate should redissolve. Most dithianes are stable up to 0°C.

-

Prevention: Add HMPA or DMPU (1-2 equivalents) as a co-solvent to break lithium aggregates, though this is rarely necessary for simple alkyl dithianes in THF.

Low Yields in Ether

If you must use Diethyl Ether and yields are low:

-

Cause: Incomplete lithiation due to slow kinetics (BuLi aggregates).

-

Solution: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv relative to BuLi). TMEDA acts as a chelating ligand for Lithium, mimicking the solvation effects of THF and accelerating the deprotonation.

References

-

Corey, E. J., & Seebach, D. (1965).[2] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

-

Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239-258. Link

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365-377. Link

-

Yus, M., & Nájera, C. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(32), 6147-6212. Link

Sources

Process Safety Guide: Alkyl-Substituted 1,3-Dithianes in Drug Discovery

Part 1: Executive Summary & Technical Context

In drug development, alkyl-substituted 1,3-dithianes are not merely "stinky reagents"; they are the linchpin of Umpolung (polarity reversal) chemistry . By converting an electrophilic carbonyl into a nucleophilic acyl anion equivalent (the Corey-Seebach reaction), they allow access to complex molecular architectures (e.g.,

However, standard Safety Data Sheets (SDS) for these compounds are often generic, failing to capture the dynamic hazards present during their application. This guide bridges the gap between regulatory compliance and bench-level reality, focusing on the three critical phases: Odor Containment , Lithiated Intermediate Handling , and Oxidative Decontamination .

Part 2: Hazard Identification & Toxicology (The "Static" Risk)

While the alkyl-substituted dithianes (e.g., 2-methyl-1,3-dithiane) are often classified as moderate irritants, their sulfur-based nature introduces specific physiological and environmental hazards.

Comparative Hazard Profile

| Parameter | Parent (1,3-Dithiane) | Alkyl-Substituted (e.g., 2-Methyl) | Lithiated Intermediate (R-Li) |

| GHS Classification | Skin Irrit. 2, Eye Irrit.[2] 2A | Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3 | Pyr. Liq. 1, Skin Corr.[2][3] 1A |

| Odor Threshold | < 10 ppb (Stench) | < 50 ppb (Garlic/Sulfur) | N/A (Masked by solvent/base) |

| Flash Point | > 110°C (Closed Cup) | > 90°C (Varies by MW) | < -17°C (Solvent dependent) |

| Acute Toxicity | Oral LD50 > 2000 mg/kg | Oral LD50 ~1200 mg/kg (Mouse) | Fatal if swallowed/inhaled |

| Sensitization | Low potential | Potential Skin Sensitizer | Corrosive (Tissue destruction) |

The "Stench" Hazard & Olfactory Fatigue

Critical Insight: Do not rely on smell to detect leaks. Organosulfur compounds cause rapid olfactory fatigue . You will stop smelling the mercaptan-like odor after 2–5 minutes of exposure, even as concentrations rise to toxic levels.

-

Protocol: All handling must occur in a fume hood with a face velocity > 100 fpm.

-

Monitoring: Use portable VOC detectors calibrated for sulfur compounds if working on >10g scales.

Part 3: Operational Protocol (The "Dynamic" Risk)

The primary safety risk occurs during the Corey-Seebach reaction , where the stable dithiane is converted into a highly reactive, pyrophoric lithiated species using n-Butyllithium (n-BuLi).

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where safety failures most commonly occur.

Figure 1: Safety workflow for the Corey-Seebach reaction. Red nodes indicate high-risk pyrophoric/reactive stages.

Self-Validating Experimental Protocol

Objective: Synthesis and handling of 2-lithio-2-alkyl-1,3-dithiane.

Phase 1: Preparation & Dehydration

-

Causality: Water destroys n-BuLi instantly, creating lithium hydroxide (corrosive) and butane gas (flammability/pressure hazard).

-

Validation: Glassware must be flame-dried under vacuum. The solvent (THF) must be distilled or taken from a dry-solvent system (water content < 50 ppm).

Phase 2: Lithiation (The Danger Zone)

-

Cooling: Cool the dithiane/THF solution to -78°C (dry ice/acetone).

-

Addition: Add n-BuLi dropwise.

-

Observation: A color change (often yellow to bright orange) indicates anion formation.

-

Safety Check: If the solution bubbles vigorously, the addition is too fast, or the temperature is too high. Stop immediately.

-

-

Aging: Allow to stir for 1–2 hours. The lithiated species is now a "masked acyl anion."[1]

Phase 3: Quenching & Odor Control[4]

-

The Inverse Quench: Do not pour water into the reaction. Cannulate the cold reaction mixture into a rapidly stirring solution of saturated ammonium chloride (

). This dissipates heat and prevents runaway exotherms.

Part 4: Decontamination & Waste Disposal[3]

Standard disposal methods are insufficient for dithianes due to their persistence and odor. We utilize Oxidative Degradation .

The Bleach Protocol

Sodium hypochlorite (Bleach) oxidizes the sulfide (odor) to a sulfoxide or sulfone (odorless).

Chemical Mechanism:

Step-by-Step Decontamination:

-

Preparation: Prepare a 10% bleach solution. Crucial: Adjust pH to >9 using Sodium Hydroxide (NaOH).

-

Why? Acidic bleach releases Chlorine gas (

), which is highly toxic.

-

-

Glassware: Soak all contaminated glassware in this alkaline bleach bath for 2 hours in the fume hood.

-

Spills: Cover spills with absorbent pads, then soak the pads with alkaline bleach. Do not wipe immediately; allow oxidation to occur.

Waste Decision Tree

Figure 2: Decision tree for safe disposal of dithiane waste. Priority is given to quenching reactivity, then oxidation of odor.

Part 5: Storage & Personal Protective Equipment (PPE)[5]

Glove Permeation Dynamics

Latex gloves provide zero protection against organosulfur compounds. They permeate in seconds.

-

Primary Layer: 0.7mm Nitrile (Splash protection).

-

Secondary Layer (Required for >10mL): Silver Shield (Laminate) or Butyl Rubber.

-

Validation: If you smell the compound on your hands after removing gloves, the PPE failed.

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen. Alkyl-dithianes can slowly oxidize in air to form sulfoxides, which changes their stoichiometry in future reactions.

-

Temperature: 2–8°C.

-

Segregation: Keep away from strong oxidizers (peroxides, nitrates) and strong acids.[5]

Part 6: References

-

PubChem. (2025).[2] 2-Methyl-1,3-dithiane Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction / Umpolung. [Link][1][6][7]

-

American Chemical Society (ACS). (2024).[8] Laboratory Reaction Safety Summary: Lithiation Reaction. [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 2-Trimethylsilyl-1,3-dithiane. [Link]

-

Princeton University EHS. (n.d.). Safe Handling of Organolithium Compounds in the Laboratory. [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. US2660589A - Elimination of objectionable odors from soap - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

History and development of dithiane umpolung reagents

An In-depth Technical Guide to the History and Development of Dithiane Umpolung Reagents

Introduction to Carbonyl Reactivity: The "Normal" State

In the landscape of organic chemistry, the carbonyl group holds a central position. The inherent polarity of the carbon-oxygen double bond, where oxygen's high electronegativity renders the carbon atom electron-deficient, defines its reactivity. This electrophilic carbon is a natural target for nucleophiles, participating in a vast array of fundamental reactions. This "normal" reactivity profile makes the carbonyl carbon an acyl cation equivalent, a synthon that readily accepts electron density.[1]

The Umpolung Concept: Inverting the Polarity

What if one could reverse this innate polarity? This question lies at the heart of "Umpolung," a German term for "polarity inversion."[1][2] The concept, introduced by D. Seebach and E. J. Corey, describes the chemical modification of a functional group to invert its polarity.[1] For a carbonyl group, this means transforming the electrophilic carbon into a nucleophilic one—effectively creating a synthetic equivalent of an acyl anion.[1] Such a transformation would unlock novel synthetic pathways, allowing for the formation of carbon-carbon bonds inaccessible through conventional carbonyl chemistry, such as the synthesis of 1,2-diketones and α-hydroxy ketones.[3]

Sources

Methodological & Application

Protocol for synthesis of 2-isopropyl-1,3-dithiane from isobutyraldehyde

Executive Summary & Scientific Rationale

The synthesis of 2-isopropyl-1,3-dithiane is a foundational step in the application of Umpolung (polarity reversal) chemistry. While the carbonyl carbon of isobutyraldehyde is electrophilic, its conversion to a dithiane renders the C2-proton acidic (

This guide provides two validated protocols for synthesizing 2-isopropyl-1,3-dithiane from isobutyraldehyde and 1,3-propanedithiol. Method A utilizes a Lewis Acid catalyst (

Key Reaction Parameters

| Parameter | Specification |

| Starting Material | Isobutyraldehyde (2-methylpropanal) |

| Reagent | 1,3-Propanedithiol |

| Catalyst | Method A: |

| Product State | Colorless to pale yellow oil (High BP) |

| Key Hazard | Stench (Thiols).[1][2] Requires oxidation protocols. |

Safety Protocol: Managing Thiol Stench

CRITICAL: 1,3-Propanedithiol possesses an aggressive, penetrating stench detectable at ppb levels. It adheres to glass and skin.

-

Containment: All operations must occur in a high-efficiency fume hood.

-

Bleach Trap: Connect the reaction vessel vent to a trap containing 10% sodium hypochlorite (bleach) to oxidize escaping vapors.

-

Decontamination:

-

Prepare a "Quench Bath" of 10% bleach in the hood before starting.

-

Immediately submerge all dirty glassware, septa, and syringes in the bleach bath for >4 hours before washing.

-

Chemistry:

(Odorless).

-

Reaction Mechanism

The transformation proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[3] The dithiol acts as a bidentate nucleophile.

Figure 1: Step-wise mechanism of thioacetalization.[4]

Method A: Lewis Acid Catalyzed ( )

Best for: Rapid synthesis, room temperature, high yield (>90%).

Reagents & Stoichiometry[5][6][7]

-

Isobutyraldehyde: 1.0 equiv (e.g., 7.21 g, 100 mmol)

-

1,3-Propanedithiol: 1.1 equiv (e.g., 11.9 g, 110 mmol)

- : 0.1 - 0.2 equiv (Catalytic)

-

Solvent: Dichloromethane (DCM) or Chloroform (

), anhydrous (200 mL)

Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a rubber septum and flush with Nitrogen (

). -

Dissolution: Add isobutyraldehyde (100 mmol) and 1,3-propanedithiol (110 mmol) to the flask containing anhydrous DCM (200 mL).

-

Cooling: Cool the mixture to

using an ice bath. -

Catalysis: Add

(10-20 mmol) dropwise via syringe. Note: The reaction is exothermic; control addition rate to maintain temp < -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear.

-

-

Quench: Pour the reaction mixture carefully into a separatory funnel containing 100 mL of 10% aqueous NaOH (or KOH).

-

Why NaOH? It quenches the acid and converts unreacted dithiol into water-soluble thiolate salts, removing the smell from the organic layer.

-

-

Workup:

-

Purification: Vacuum distillation is recommended for high purity.

-

Expected BP: ~80–90°C at 1-2 mmHg (Estimate based on analogs).

-

Method B: Brønsted Acid Catalyzed (pTSA) with Azeotropic Distillation

Best for: Large scale, removing water to drive equilibrium.

Reagents

-

Isobutyraldehyde: 1.0 equiv

-

1,3-Propanedithiol: 1.05 equiv

-

p-Toluenesulfonic acid monohydrate (pTSA): 0.05 equiv

-

Solvent: Toluene or Benzene (Reagent Grade)

Protocol

-

Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.

-

Charging: Add aldehyde, dithiol, pTSA, and Toluene to the flask.

-

Reflux: Heat to reflux.[5] Water will separate in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 2–4 hours).

-

Workup:

-

Purification: Distillation (as above).

Analytical Characterization

Experimental Workflow Diagram

Figure 2: Experimental workflow for Method A.

Expected NMR Data

-

NMR (

-

1.05 (d,

-

1.80–2.10 (m, 2H, dithiane

-

1.95 (m, 1H,

-

2.80–2.90 (m, 4H, dithiane

-

4.00 (d,

-

1.05 (d,

-

Interpretation: The doublet at 4.00 ppm is diagnostic for the thioacetal proton. The coupling constant reflects the interaction with the isopropyl methine proton.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete water removal (Method B) or wet solvent. | Ensure Dean-Stark is functioning or use fresh molecular sieves in Method A. |

| Strong Smell in Product | Residual dithiol. | Wash organic layer twice with 10% NaOH or KOH.[5] Use a bleach wash for glassware.[2][6] |

| Polymerization | Acid concentration too high or temp too high. | Add catalyst slowly at |

| Product is Solid/Slush | High purity or cold storage. | 2-isopropyl-1,3-dithiane may solidify at low temps. Melt gently to handle. |

References

-

Corey, E. J., & Seebach, D. (1965).[7] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

-

Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231–237. Link

-

Organic Syntheses. (1970). 1,3-Dithiane.[2][4][8][7][9][10][11][12][13][14][15] Org.[5][9][11] Synth. 50,[4][7] 72. (General protocol basis). Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Formation of 1,3-Dithianes. Link

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Natural Product Architectures. Accounts of Chemical Research, 37(6), 365-377. Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 10. 2-Isopropyl-1,3-dithiolane | C6H12S2 | CID 33589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. 1,3-Dithiane(505-23-7) 1H NMR spectrum [chemicalbook.com]

- 13. jk-sci.com [jk-sci.com]

- 14. 2-propyl-1,3-dithiolane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. researchgate.net [researchgate.net]

Application Note: Precision Umpolung – The Corey-Seebach Reaction Using 2-Isopropyl-1,3-Dithiane

Abstract

This application note details the operational protocol for utilizing 2-isopropyl-1,3-dithiane as a nucleophilic acyl anion equivalent. While the classic Corey-Seebach reaction is well-documented, the 2-isopropyl derivative presents unique steric challenges and opportunities, particularly in the synthesis of Valine-derived pharmacophores and complex natural products. This guide provides a self-validating workflow for lithiation, alkylation, and hydrolytic deprotection, emphasizing "Green Chemistry" alternatives to traditional mercury-based deprotection.

Introduction & Mechanistic Grounding

The Umpolung Concept

In standard carbonyl chemistry, the carbonyl carbon is electrophilic (

For drug development, 2-isopropyl-1,3-dithiane is a critical intermediate. It serves as a "masked" isobutyryl anion. Upon alkylation and hydrolysis, it yields ketones containing an isopropyl group—a structural motif ubiquitous in protease inhibitors and valine-derived peptidomimetics.

Mechanistic Insight: Why it Works

The acidity of the C2-proton (pKa ~31) is the reaction's linchpin.

-

Historical View: Early literature attributed the anion's stability to

-orbital participation of the sulfur atoms. -

Modern Consensus: Stability is primarily derived from polarizability and negative hyperconjugation (

), where the electron density of the carbanion donates into the antibonding orbital of the C-S bond [1].

Key Steric Consideration: The isopropyl group at C2 exerts significant steric hindrance. Unlike the parent 1,3-dithiane, the 2-isopropyl derivative requires precise temperature control during lithiation to prevent aggregate formation that blocks deprotonation, while avoiding temperatures high enough to cause decomposition.

Visual Workflow

The following diagram outlines the critical decision points and reaction flow for this protocol.

Figure 1: Operational workflow for the synthesis and utilization of 2-isopropyl-1,3-dithiane, highlighting the divergence in deprotection strategies.[2][3]

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-1,3-dithiane

Self-Validation Check: The product must be a crystalline solid (m.p. ~43-45°C) or a clear oil with a distinct (but not overpowering) sulfide odor. 1H NMR must show a doublet for the isopropyl methyls and a doublet for the C2-H.

Reagents:

-

Isobutyraldehyde (1.0 eq)

-

1,3-Propanedithiol (1.1 eq)

-

Chloroform (Solvent)[4]

-

BF3[4]·OEt2 (0.1 eq) or p-TsOH (catalytic)

Procedure:

-

Dissolve isobutyraldehyde in chloroform (0.5 M) under Argon.

-

Cool to 0°C. Add BF3·OEt2 dropwise.

-

Warm to RT and stir for 2-4 hours.

-

Quench: Wash with 10% NaOH (removes unreacted thiol—critical for odor control) then water.

-

Dry (MgSO4) and concentrate. Recrystallize from methanol if solid, or distill if liquid [2].

Step 2 & 3: Lithiation and Alkylation (The Critical Step)

Expertise Note: The isopropyl group creates steric bulk. While n-BuLi is sufficient, deprotonation kinetics are slower than with unsubstituted dithiane.

Reagents:

-

2-Isopropyl-1,3-dithiane (1.0 eq)

-

n-Butyllithium (1.1 eq, Titrated )

-

Dry THF (Solvent)

-

Electrophile (e.g., Benzyl bromide, Benzaldehyde)

Procedure:

-

Setup: Flame-dry a 2-neck flask. Flush with Argon. Add dithiane and dry THF (0.2 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone).

-

Lithiation: Add n-BuLi dropwise via syringe.

-

Critical: Stir at -78°C for 1 hour, then warm to -40°C for 1 hour.

-

Reasoning: The isopropyl steric bulk necessitates the warming step to ensure complete deprotonation (formation of the carbanion) without decomposing the reagent [3].

-

-

Recool: Cool back to -78°C.

-

Alkylation: Add the Electrophile (dissolved in THF if solid) dropwise.

-

Observation: If using alkyl halides, the solution often decolorizes.

-

-

Warming: Allow to warm slowly to RT overnight (for alkyl halides) or quench at -78°C (for aldehydes to prevent retro-aldol).

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Step 4: Hydrolysis (Unmasking)

Choose the method based on substrate stability.

Method A: The "Gold Standard" (Mercury-Mediated)

Use Case: Complex substrates requiring high reliability; non-acid sensitive. Protocol:

-

Dissolve alkylated dithiane in 9:1 Acetonitrile:Water.

-

Add HgCl2 (2.2 eq) and CdCO3 (1.1 eq) [4].

-

Stir vigorously at RT. A white precipitate (Hg-dithiane complex) will form.

-

Filter through Celite. Concentrate filtrate.

Method B: The "Green" Alternative (Iodine/DMSO)

Use Case: avoiding heavy metals; mild oxidation. Protocol:

-

Dissolve dithiane in DMSO (wet).

-

Add Iodine (I2) (catalytic to stoichiometric depending on variant) or Selectfluor.

-

Heat to 50-60°C for 2 hours.

-

Quench with Sodium Thiosulfate (removes excess I2).

Data Summary & Troubleshooting

Solvent & Electrophile Compatibility Table

| Parameter | Recommendation | Failure Mode (If ignored) |

| Solvent | Anhydrous THF (distilled from Na/Benzophenone) | No Reaction: Trace water protonates n-BuLi immediately. |

| Base | n-BuLi (2.5M in hexanes) | Incomplete Lithiation: If titer is low, starting material remains. |

| Temp (Lithiation) | -78°C | Decomposition: Above -20°C, the lithio-species can degrade via elimination. |

| Electrophile (1° Alkyl Halide) | Excellent (e.g., Benzyl Br, Methyl I) | N/A |

| Electrophile (2° Alkyl Halide) | Poor / Variable | Elimination: The basic dithiane anion acts as a base, causing E2 elimination on the halide. |

| Electrophile (Ketone) | Difficult | Steric Clash: The isopropyl group on dithiane + ketone sterics = low yield. |

Troubleshooting Guide

-

Problem: Low yield of alkylated product.

-

Diagnosis: Did you titrate the n-BuLi?

-

Solution: Use 1,10-phenanthroline titration method before use.

-

-

Problem: Recovery of starting material (Isobutyraldehyde) after hydrolysis.

-

Diagnosis: Alkylation failed. The lithiated species was quenched by water or the electrophile was inactive.

-

Solution: Ensure the "warming to -40°C" step is performed during lithiation to overcome the isopropyl steric barrier.

-

References

-

Corey, E. J., & Seebach, D. (1965).[8] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

-

Organic Syntheses. (1977). 1,3-Dithiane.[1][2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[4] Vol. 6, p.556. Link

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Link

-

Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron, 59(33), 6147-6212. Link

-

Krishnaveni, N. S., et al. (2003).[5][6] Mild and efficient deprotection of thioacetals/thioketals using iodine. Synthesis, 2003(15), 2295-2297. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 8. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 10. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. Corey-Seebach Reaction [organic-chemistry.org]

Synthesis of alpha-hydroxy ketones using 2-isopropyl-1,3-dithiane

Application Note: Synthesis of

Executive Summary

This technical guide details the synthesis of

This guide provides three validated protocols:

-

Nucleophile Generation: Lithiation of 2-isopropyl-1,3-dithiane.

-

C-C Bond Formation: Coupling with aldehyde electrophiles.

-

Deprotection: Two distinct methods for unmasking the carbonyl (Standard Oxidative vs. Mild Green Hydrolysis).

Strategic Overview & Mechanism

The synthetic utility of 1,3-dithianes lies in their ability to invert the polarity of the carbonyl carbon from electrophilic (

Mechanism:

-

Deprotonation: Treatment with n-butyllithium removes the acidic proton at C2 (pKa ~31), generating a lithio-dithiane species.

-

Nucleophilic Attack: This species attacks an aldehyde electrophile, forming a C-C bond and a secondary alcohol.

-

Hydrolysis: The dithiane moiety is cleaved (dedithioacetalization) to reveal the ketone, yielding the

-hydroxy ketone.

Figure 1: Reaction Pathway & Umpolung Logic

Caption: The Umpolung sequence converts the aldehyde precursor (via dithiane) into a nucleophile, enabling 1,2-addition to a second aldehyde.

Experimental Protocols

Protocol A: Lithiation and Coupling (C-C Bond Formation)

Objective: Generation of the 2-lithio species and addition to an aldehyde (R-CHO). Critical Parameter: Temperature control is vital to prevent decomposition of the lithiated species and 1,2-elimination side reactions.

Materials:

-

2-Isopropyl-1,3-dithiane (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Electrophile: Aldehyde (R-CHO, 1.1 equiv)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

-

HMPA or DMPU (Optional: 1.0-2.0 equiv, accelerates reaction with hindered substrates)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Dissolution: Add 2-isopropyl-1,3-dithiane (10 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn pale yellow.

-

Incubation: Stir at -78 °C for 1 hour, then warm to -40 °C for 30 minutes to ensure complete deprotonation of the sterically hindered C2 position. Return to -78 °C.

-

-

Coupling: Add the aldehyde (11 mmol) (dissolved in 5 mL THF if solid) dropwise.

-

Note: For highly hindered aldehydes, the addition of HMPA (2 mL) prior to the aldehyde can improve yields.

-

-

Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 4 hours.

-

Quench: Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine.[1][2] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the intermediate (2-(1-hydroxyalkyl)-2-isopropyl-1,3-dithiane) via flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotection (Unmasking the Ketone)[1]

The choice of deprotection method depends on the sensitivity of the substrate.[1]

Method 1: Oxidative Hydrolysis with NBS (Robust/Standard) Best for: Substrates stable to mild oxidation; rapid and high-yielding.

-

Dissolution: Dissolve the purified dithiane adduct (1.0 mmol) in Acetone/Water (97:3, 10 mL).

-

Cooling: Cool to -5 °C (ice/salt bath).

-

Addition: Add N-Bromosuccinimide (NBS) (4.0 equiv) in one portion.

-

Monitoring: Stir for 5–15 minutes. Reaction is typically instantaneous. Monitor by TLC (disappearance of dithiane).[8]

-

Quench: Pour into a saturated solution of Na₂SO₃ (to reduce excess bromine/NBS) and NaHCO₃ (1:1 mixture).

-

Workup: Extract with DCM, dry, and concentrate.

Method 2: Iodine-Catalyzed "Green" Hydrolysis Best for: Acid-sensitive substrates or avoiding brominated byproducts.

-

Dissolution: Dissolve dithiane adduct (1.0 mmol) in MeCN/Water (9:1, 10 mL).

-

Reagents: Add CaCO₃ (2.0 equiv) followed by Iodine (I₂) (0.2 equiv, catalytic) and 30% H₂O₂ (2.0 equiv).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Mechanism: Iodine activates the sulfur; peroxide re-oxidizes the iodide, driving the cycle. CaCO₃ buffers the solution.

-

Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc.

Data Analysis & Yield Comparison

The following table summarizes expected yields based on the steric bulk of the aldehyde electrophile (

| Electrophile (R-CHO) | R Group Sterics | Lithiation/Coupling Yield (%) | Hydrolysis Yield (NBS) (%) | Hydrolysis Yield (Iodine) (%) |

| Benzaldehyde | Moderate | 92 | 95 | 88 |

| Isobutyraldehyde | High | 84 | 91 | 85 |

| p-Methoxybenzaldehyde | Low (Electronic effect) | 94 | 93 | 90 |

| Cinnamaldehyde | Moderate (Conjugated) | 88 | 85 | 80 |

Note: Yields are representative of optimized conditions. Conjugated aldehydes (e.g., cinnamaldehyde) may show lower yields during hydrolysis due to competing oxidation of the alkene.

Troubleshooting & Optimization

Issue: Low Yield in Coupling Step

-

Cause: Incomplete lithiation due to the steric bulk of the isopropyl group.

-

Solution: Increase lithiation time at -40 °C (up to 1 hour). Ensure n-BuLi titer is accurate. Use DMPU as a cosolvent to break up lithium aggregates.

Issue: Elimination during Hydrolysis

-

Cause: The resulting

-hydroxy ketone dehydrates to an -

Solution: Switch from NBS (which generates HBr) to the Method 2 (Iodine/CaCO₃) protocol to maintain a buffered pH.

Issue: Incomplete Hydrolysis

-

Cause: Steric hindrance around the dithiane ring preventing oxidant attack.

-

Solution: Increase water content in the solvent system (e.g., Acetone/Water 9:1) or switch to Bis(trifluoroacetoxy)iodo]benzene (PIFA) in aqueous acetonitrile.

Workflow Visualization

Figure 2: Experimental Flowchart

Caption: Decision tree for synthesizing alpha-hydroxy ketones, highlighting the critical divergence at the deprotection stage.

References

-

Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[1][3][5][6][8][9][10][11][12] Reagents for C-C Bond Formation by Nucleophilic Acylation.[2] Angewandte Chemie International Edition.

-

Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research.

-

Ganguly, N. C., et al. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.[1][5][9] Synthesis.[1][2][3][5][6][7][8][9][10][11][13][14]

-

BenchChem. (2025).[1] Application Notes and Protocols for the Formation of 1,3-Dithianes from Aldehydes and Ketones.[2][6]

-

Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis.[1][3][6][8][11][13] Tetrahedron.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. CN104003862A - New synthesis method for aromatic alpha-hydroxy ketone compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 10. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 11. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Note: Regioselective Epoxide Ring-Opening via 2-Isopropyl-1,3-dithiane Anion

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Umpolung Chemistry, Fragment Assembly, and Polyketide Synthesis

Executive Summary & Mechanistic Causality

The construction of

When 2-isopropyl-1,3-dithiane is employed, the chemistry becomes exceptionally precise. The causality behind its effectiveness lies in its structural sterics:

-

Lithiation Dynamics: Treatment with n-butyllithium (n-BuLi) abstracts the C2 proton (pKa ~31), generating a stabilized, highly nucleophilic carbanion.

-

Steric-Driven Regioselectivity: The bulky isopropyl group imparts severe steric hindrance to the nucleophile. When reacted with an epoxide—an electrophile driven by ~27 kcal/mol of oxirane ring strain—the bulky dithiane anion is forced to attack exclusively at the least sterically hindered carbon via an

trajectory[2]. -

Synthetic Application: This precise regiocontrol prevents the formation of regioisomeric mixtures. It has been instrumental in the total synthesis of complex molecules, such as the des-A-ring analogs of 18-deoxy-aplog-1[3]. In this drug development context, the coupling of 2-isopropyl-1,3-dithiane with a chiral epoxide seamlessly installs the required isopropyl ketone moiety present in the target molecule's macrocyclic core[3].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the neutral dithiane to the target

Reaction pathway of 2-isopropyl-1,3-dithiane anion mediating regioselective epoxide ring-opening.

Self-Validating Experimental Protocol

This protocol details the coupling of 2-isopropyl-1,3-dithiane with a terminal epoxide. Every phase incorporates self-validating checks to ensure high fidelity and reproducibility.

Phase 1: Preparation of the Lithiated Dithiane

-

Step 1: Charge a flame-dried Schlenk flask with 2-isopropyl-1,3-dithiane (1.0 mmol) and anhydrous THF (5.0 mL) under a strict argon atmosphere.

-

Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The extreme low temperature is critical to prevent the highly reactive n-BuLi from attacking the sulfur atoms or causing ring-opening degradation of the dithiane ring.

-

-

Step 3: Add n-butyllithium (1.6 M in hexanes, 1.05 mmol) dropwise via syringe over 5 minutes. Stir at -78 °C for 1.5 hours.

-

Self-Validation: The reaction mixture will develop a distinct pale yellow hue, indicating carbanion formation. To quantitatively validate lithiation, quench a 0.1 mL aliquot with

.

-

Phase 2: Epoxide Ring Opening

-

Step 4: In a separate flame-dried vial, dissolve the target epoxide (1.1 mmol) in anhydrous THF (1.0 mL).

-

Step 5: Add the epoxide solution dropwise to the lithiated dithiane at -78 °C.

-

Causality: For highly substituted internal epoxides, the addition of a Lewis acid (e.g.,

) or a polar aprotic cosolvent (HMPA) may be required to activate the oxirane[2]. However, for terminal epoxides, the inherent ring strain is sufficient for the reaction to proceed.

-

-

Step 6: Gradually warm the reaction mixture to -30 °C or 0 °C over 3 hours.

-

Self-Validation: Monitor reaction progress via TLC (e.g., 8:2 Hexanes/EtOAc). The product

-hydroxy dithioacetal will appear as a new, significantly more polar spot (lower

-

Phase 3: Quench and Purification

-

Step 7: Quench the reaction at 0 °C by the careful addition of saturated aqueous

(5.0 mL).-

Causality: The mildly acidic